![molecular formula C8H13BrO B13559177 rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[321]octane is a bicyclic organic compound that features a bromomethyl group and an oxabicyclo structure
Preparation Methods
The synthesis of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane typically involves the reaction of a suitable bicyclic precursor with a brominating agent. Common synthetic routes include:
Bromination of bicyclic alcohols: This method involves the conversion of a bicyclic alcohol to the corresponding bromomethyl derivative using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial production: Industrial methods may involve continuous flow processes to ensure efficient and scalable production. These methods often utilize microreactor systems to enhance reaction efficiency and control.
Chemical Reactions Analysis
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways or chemical reactions. The oxabicyclo structure provides rigidity and specificity to its interactions.
Comparison with Similar Compounds
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
rac-(1R,2S,5S)-2-(chloromethyl)-3-oxabicyclo[3.2.1]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
rac-(1R,2S,5S)-2-(hydroxymethyl)-3-oxabicyclo[3.2.1]octane: Features a hydroxymethyl group, leading to different reactivity and applications.
rac-(1R,2S,5S)-2-(methoxymethyl)-3-oxabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
(1S,2R,5R)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13BrO/c9-4-8-7-2-1-6(3-7)5-10-8/h6-8H,1-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
SFZJDGUXOPWOMO-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CO[C@H]2CBr |
Canonical SMILES |
C1CC2CC1COC2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


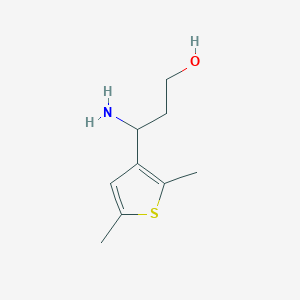
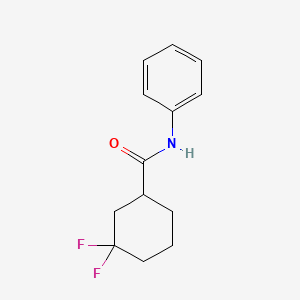
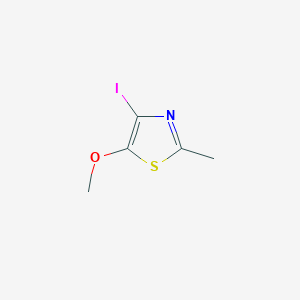
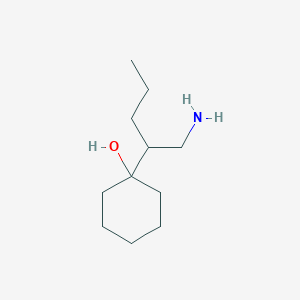

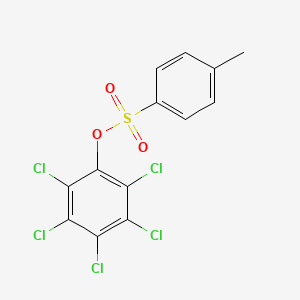

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
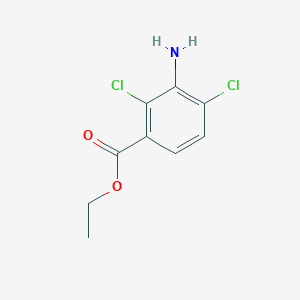

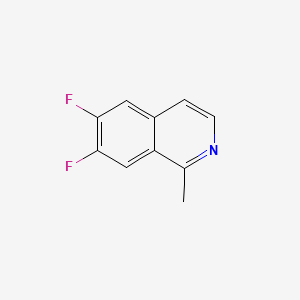
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)

